molecular formula C18H26BNO4 B1403195 (4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone CAS No. 1100094-82-3

(4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone

Cat. No. B1403195
CAS RN: 1100094-82-3
M. Wt: 331.2 g/mol
InChI Key: UUNBOIYXDIBZLZ-UHFFFAOYSA-N
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Description

(4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is a useful research compound. Its molecular formula is C18H26BNO4 and its molecular weight is 331.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural and Conformational Analysis

Compounds related to (4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone have been studied for their structural and conformational properties. Huang et al. (2021) synthesized similar boric acid ester intermediates and analyzed them using X-ray diffraction, NMR spectroscopy, and mass spectrometry. They performed density functional theory (DFT) calculations to compare with the X-ray diffraction values, confirming the consistency of DFT-optimized molecular structures with crystal structures (Huang et al., 2021).

2. Crystallographic Studies

Revathi et al. (2015) investigated the crystal structure of an adduct similar to the specified compound. Their study involved analyzing the dihedral angles between the benzene ring and the piperidine rings, revealing the orientation of the hydroxypiperidine ring with the phenyl ring. This research contributes to understanding the crystallographic properties of such compounds (Revathi et al., 2015).

3. Synthesis and Potential Applications

Other research has focused on the synthesis and potential applications of related compounds. For instance, synthesis techniques like Scholten-Boumann condensation reaction method have been utilized for synthesizing organic compounds with similar molecular structures. Such studies often explore the physical and chemical properties of these compounds, including their transparency in the visible region and potential applications in non-linear optics and device applications (Revathi et al., 2018).

4. Drug Design and Medicinal Chemistry

In the realm of drug design and medicinal chemistry, compounds with structural similarities have been explored for their potential as drug candidates. For example, Borza et al. (2007) identified derivatives of such compounds as potent antagonists in receptor studies, highlighting their potential application in medicinal chemistry (Borza et al., 2007).

properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-7-5-13(6-8-14)16(22)20-11-9-15(21)10-12-20/h5-8,15,21H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNBOIYXDIBZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone
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(4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone
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(4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone
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(4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone
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(4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone

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